2-Butoxy-4-chloro-1-nitrobenzene
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Overview
Description
2-Butoxy-4-chloro-1-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with butoxy, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-chloro-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-butoxy-4-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-chloro-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium alkoxide, amines, solvents like ethanol or methanol.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Butoxy-4-chloro-1-aminobenzene.
Substitution: 2-Butoxy-4-alkoxy-1-nitrobenzene, 2-Butoxy-4-amino-1-nitrobenzene.
Oxidation: 2-Butoxy-4-chloro-1-benzaldehyde, 2-Butoxy-4-chloro-1-benzoic acid.
Scientific Research Applications
2-Butoxy-4-chloro-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-chloro-1-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
2-Butoxy-4-nitrobenzene: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Chloro-1-nitrobenzene: Lacks the butoxy group, affecting its solubility and reactivity.
2-Butoxy-1-nitrobenzene: Different substitution pattern, leading to different chemical properties.
Uniqueness
2-Butoxy-4-chloro-1-nitrobenzene is unique due to the presence of both butoxy and chloro groups, which influence its reactivity and solubility. This combination of substituents makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2-butoxy-4-chloro-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-2-3-6-15-10-7-8(11)4-5-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORGSKTVIMIOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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